(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrrole ring, a thiazolidine ring, and a fluorobenzyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde with 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and cancer due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **(2E,5E)-5-{[1-(2-Methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- **(5Z)-5-{[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of (5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups and structural features. The presence of the fluorobenzyl group and the thiazolidine ring imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H21FN2O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H21FN2O2S/c1-15-6-4-5-7-21(15)27-16(2)12-19(17(27)3)13-22-23(28)26(24(29)30-22)14-18-8-10-20(25)11-9-18/h4-13H,14H2,1-3H3/b22-13- |
InChI Key |
FJTCFEAMBYDOLB-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C |
SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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